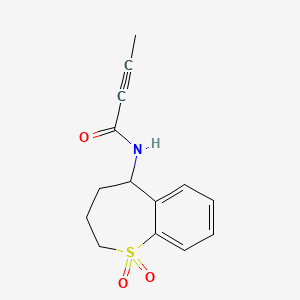
N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiepin ring system, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide typically involves the formation of the benzothiepin ring followed by the introduction of the but-2-ynamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiepin ring. This is followed by the addition of the but-2-ynamide group through a series of reactions involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiepin ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiepin derivatives and related sulfur-containing heterocycles. Examples include:
- 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~,N~2~-diethylglycinamide
Uniqueness
N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide is unique due to its specific combination of a benzothiepin ring and a but-2-ynamide group.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-yl)but-2-ynamide |
InChI |
InChI=1S/C14H15NO3S/c1-2-6-14(16)15-12-8-5-10-19(17,18)13-9-4-3-7-11(12)13/h3-4,7,9,12H,5,8,10H2,1H3,(H,15,16) |
InChI Key |
TWCQBYMFRBGREG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1CCCS(=O)(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















